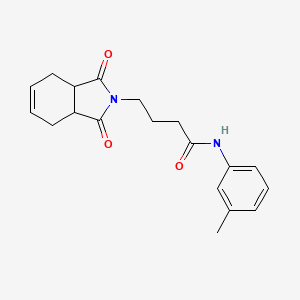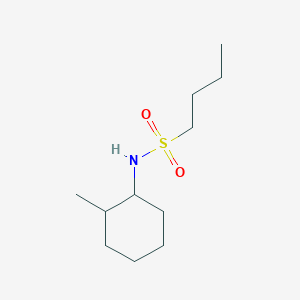![molecular formula C21H22N2O4 B5308127 methyl {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetate](/img/structure/B5308127.png)
methyl {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetate, commonly known as BMAA, is a naturally occurring non-proteinogenic amino acid. It is produced by cyanobacteria, which are commonly found in freshwater and marine environments. BMAA has gained significant attention in the scientific community due to its potential role in neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).
Wirkmechanismus
BMAA is a potent excitotoxin that can activate glutamate receptors and induce calcium influx into neurons. This can lead to the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. BMAA has also been shown to induce the formation of beta-amyloid and tau protein aggregates, which are hallmarks of Alzheimer's disease. Additionally, BMAA can inhibit the activity of mitochondrial enzymes and disrupt the electron transport chain, leading to the production of ROS and mitochondrial dysfunction.
Biochemical and Physiological Effects:
BMAA has been shown to induce oxidative stress, inflammation, and neuronal death in various cell types. It can also impair mitochondrial function and disrupt the blood-brain barrier. Animal studies have demonstrated that BMAA can cause cognitive and motor deficits, as well as neuronal loss in the hippocampus and substantia nigra. BMAA has also been shown to induce the formation of beta-amyloid and tau protein aggregates in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
BMAA is a useful tool for studying the mechanisms of neurodegenerative diseases in vitro and in vivo. It can be used to induce protein misfolding and aggregation, oxidative stress, and excitotoxicity. However, BMAA is a potent toxin that can cause cell death at high concentrations. Therefore, caution must be exercised when working with BMAA in the lab.
Zukünftige Richtungen
Future research on BMAA should focus on elucidating the molecular mechanisms of its toxicity and its role in the pathogenesis of neurodegenerative diseases. In particular, more studies are needed to investigate the effects of chronic BMAA exposure on cognitive and motor function, as well as neuronal survival. Additionally, the development of BMAA-specific antibodies and imaging agents could facilitate the detection and quantification of BMAA in biological samples. Finally, the identification of natural compounds that can mitigate the toxic effects of BMAA could lead to the development of novel therapeutics for neurodegenerative diseases.
Synthesemethoden
BMAA can be synthesized by the condensation of L-alanine and acetone in the presence of benzaldehyde. The reaction is carried out under acidic conditions, and the final product is obtained by recrystallization. The purity of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
BMAA has been extensively studied in the context of neurodegenerative diseases. It is believed to contribute to the pathogenesis of these diseases by inducing protein misfolding and aggregation, oxidative stress, and excitotoxicity. BMAA has also been shown to impair mitochondrial function and disrupt the blood-brain barrier. Animal models have been used to study the effects of BMAA on cognitive function, motor function, and neuronal survival. In vitro studies have been conducted to investigate the cellular and molecular mechanisms of BMAA toxicity.
Eigenschaften
IUPAC Name |
methyl 2-[[2-(3-benzyl-1-methyl-2-oxoindol-3-yl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-23-17-11-7-6-10-16(17)21(20(23)26,12-15-8-4-3-5-9-15)13-18(24)22-14-19(25)27-2/h3-11H,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOHASRZDBRLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC3=CC=CC=C3)CC(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,3aR*,7aR*)-1-(5-fluoropyrimidin-2-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5308050.png)
![1-[(2-methylphenyl)acetyl]-4-propylpiperazine](/img/structure/B5308054.png)

![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5308068.png)
![7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5308073.png)
![2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine](/img/structure/B5308079.png)
![4-(1-piperidinyl)-6-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5308083.png)
![2-(4-ethyl-1-piperazinyl)-9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308089.png)
![5-(1,3-benzodioxol-5-yl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308093.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide](/img/structure/B5308110.png)
![ethyl 1-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5308121.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5308128.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308133.png)